molecular formula C8H5BrClFO B6358366 5-Bromo-2-fluoro-3-methylbenzoyl chloride CAS No. 1531673-34-3

5-Bromo-2-fluoro-3-methylbenzoyl chloride

Cat. No.: B6358366
CAS No.: 1531673-34-3
M. Wt: 251.48 g/mol
InChI Key: XKRSTVHEVRUBCS-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methylbenzoyl chloride is a chemical compound with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-methylbenzoyl chloride typically involves the chlorination of 5-Bromo-2-fluoro-3-methylbenzoic acid. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reaction Setup: Using appropriate solvents and catalysts to facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure the desired reaction kinetics.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Where the chlorine atom is replaced by other functional groups.

    Reduction Reactions: Where the compound is reduced to form different derivatives.

    Oxidation Reactions: Where the compound is oxidized to form new products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of amides or esters.

    Reduction: Formation of alcohols or hydrocarbons.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

5-Bromo-2-fluoro-3-methylbenzoyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methylbenzoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins or nucleic acids, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-methylbenzoyl chloride
  • 5-Bromo-2-fluoro-4-methylbenzoyl chloride
  • 5-Bromo-3-fluoro-2-methylbenzoyl chloride

Uniqueness

5-Bromo-2-fluoro-3-methylbenzoyl chloride is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-fluoro-3-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRSTVHEVRUBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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